molecular formula C25H15N5O2S B2743397 4-cyano-N-(4-(4-(4-cyanobenzamido)phenyl)thiazol-2-yl)benzamide CAS No. 325986-44-5

4-cyano-N-(4-(4-(4-cyanobenzamido)phenyl)thiazol-2-yl)benzamide

Cat. No.: B2743397
CAS No.: 325986-44-5
M. Wt: 449.49
InChI Key: UKHLHNMUONSEIE-UHFFFAOYSA-N
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Description

4-cyano-N-(4-(4-(4-cyanobenzamido)phenyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-(4-(4-cyanobenzamido)phenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated benzamide precursor. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-(4-(4-cyanobenzamido)phenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the nitrile groups can yield primary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(4-(4-(4-cyanobenzamido)phenyl)thiazol-2-yl)benzamide is unique due to the presence of both the thiazole ring and multiple nitrile groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-cyano-N-[4-[2-[(4-cyanobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15N5O2S/c26-13-16-1-5-19(6-2-16)23(31)28-21-11-9-18(10-12-21)22-15-33-25(29-22)30-24(32)20-7-3-17(14-27)4-8-20/h1-12,15H,(H,28,31)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHLHNMUONSEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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